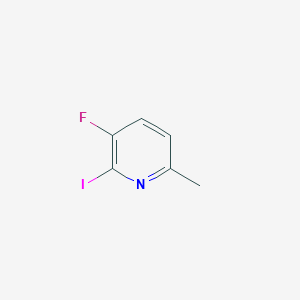

3-Fluoro-2-iodo-6-methylpyridine

Description

3-Fluoro-2-iodo-6-methylpyridine is a halogenated pyridine derivative characterized by fluorine at position 3, iodine at position 2, and a methyl group at position 6. This compound’s structure combines electron-withdrawing substituents (fluorine, iodine) and a sterically modest methyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The iodine atom at position 2 serves as a reactive site for cross-coupling reactions, while fluorine enhances electronegativity, influencing electronic distribution and metabolic stability .

Properties

Molecular Formula |

C6H5FIN |

|---|---|

Molecular Weight |

237.01 g/mol |

IUPAC Name |

3-fluoro-2-iodo-6-methylpyridine |

InChI |

InChI=1S/C6H5FIN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |

InChI Key |

LEAWKGFYLYGGHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)F)I |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-2-iodo-6-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of compounds with enhanced biological activities and metabolic stability.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this compound have been tested for their inhibitory effects on p38 MAP kinase, a target in cancer therapy. These derivatives demonstrated improved potency compared to non-fluorinated counterparts, indicating their potential as therapeutic agents against cancer .

Agrochemical Applications

This compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides. The incorporation of fluorine enhances the efficacy and environmental persistence of these chemicals.

Case Study: Antifungal Activity

A derivative of this compound was evaluated for its antifungal activity against Candida albicans, showing a minimum inhibitory concentration (MIC) comparable to established antifungal agents. This highlights its potential for developing new agricultural fungicides .

Material Science

In material science, this compound is used as a building block for synthesizing advanced materials, including polymers and coatings that require improved durability and resistance to environmental factors.

Research Findings

Recent studies have focused on the synthesis of fluorinated analogs using this compound as a precursor. The results indicate that these analogs possess enhanced biological activities, further supporting the compound's utility in drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-Fluoro-2-iodo-6-methylpyridine and analogous compounds:

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via in situ generation of a diazonium intermediate. 3-Fluoro-6-methylpyridin-2-amine is treated with isoamyl nitrite and iodine in dimethylformamide (DMF) at 0°C. The diazonium salt forms transiently, followed by iodide displacement to yield the target compound. Key steps include:

-

Diazotization : Isoamyl nitrite reacts with the amine group to form a diazonium ion.

-

Iodination : Iodide ion (from molecular iodine) displaces the diazonium group, introducing iodine at the 2-position.

The reaction mixture is stirred at 0°C for 30 minutes, warmed to room temperature, and quenched with water. Extraction with dichloromethane and purification via silica gel chromatography affords the product as a white powder.

Optimization and Yield

Critical parameters for maximizing yield (94%) include:

-

Temperature control : Maintaining 0°C during diazotization prevents decomposition of the diazonium intermediate.

-

Solvent choice : DMF stabilizes the intermediate and facilitates iodine solubility.

-

Stoichiometry : A 1:1 molar ratio of amine to iodine ensures complete conversion.

Table 1: Reaction Conditions for Iodination Method

| Parameter | Details |

|---|---|

| Starting material | 3-Fluoro-6-methylpyridin-2-amine |

| Reagents | Isoamyl nitrite, I₂ |

| Solvent | DMF |

| Temperature | 0°C → room temperature |

| Reaction time | 30 minutes (0°C) + 2 hours (rt) |

| Yield | 94% |

| Purity | >98% (by NMR, APCI-MS) |

This method’s efficiency stems from its simplicity and avoidance of transition-metal catalysts, which simplifies purification.

Alternative Synthetic Strategies for Halogenated Pyridines

While no other methods for this compound are explicitly reported, insights from related fluoropyridine syntheses suggest potential alternative routes.

Photoredox-Mediated Coupling

Comparative Analysis of Methods

Table 2: Advantages and Disadvantages of Iodination vs. Theoretical Alternatives

The direct iodination method remains superior due to its demonstrated efficacy and scalability.

Characterization and Quality Control

This compound synthesized via the iodination route exhibits:

Q & A

What criteria define a rigorous research question for studying this compound?

- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:

"How does the electron-withdrawing fluorine substituent modulate the oxidative stability of this compound in radical reactions?"

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.